molecular formula C17H13N B040087 9-Methyl-7(H)-benzo[C]carbazole CAS No. 117043-89-7

9-Methyl-7(H)-benzo[C]carbazole

Cat. No.: B040087
CAS No.: 117043-89-7
M. Wt: 231.29 g/mol
InChI Key: OCNMJXBWHHIIGW-UHFFFAOYSA-N
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Description

9-Methyl-7(H)-benzo[C]carbazole is a polycyclic aromatic compound that belongs to the family of carbazole derivatives Carbazoles are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-7(H)-benzo[C]carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the Friedel-Crafts arylation, where an aromatic compound is alkylated using a Lewis acid catalyst. This is followed by cyclization reactions to form the carbazole core.

For instance, a typical synthetic route might involve:

    Friedel-Crafts Arylation: An aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization to form the carbazole core.

    Methylation: The final step involves the methylation of the carbazole core to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-7(H)-benzo[C]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrogenated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A parent compound with a similar structure but without the methyl group.

    9-Methyl-9H-carbazole: Another methylated derivative with different substitution patterns.

    Dibenzo[a,c]carbazole: A related compound with a different arrangement of benzene rings.

Uniqueness

9-Methyl-7(H)-benzo[C]carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications where strong emission and stability are required, such as in OLEDs and sensors .

Properties

IUPAC Name

9-methyl-7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNMJXBWHHIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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